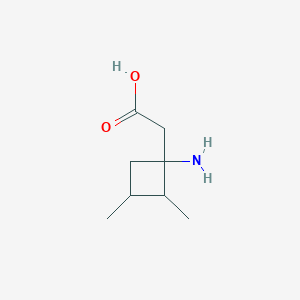
2-(1-Amino-2,3-dimethylcyclobutyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Amino-2,3-dimethylcyclobutyl)acetic acid is a chemical compound with the molecular formula C8H15NO2 and a molecular weight of 157.21 g/mol . This compound is characterized by its unique cyclobutyl ring structure, which is substituted with amino and acetic acid functional groups. It is primarily used in research and development due to its reactivity and selectivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Amino-2,3-dimethylcyclobutyl)acetic acid typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method includes the reaction of cyclobutyl derivatives with amino and acetic acid groups under controlled conditions . The reaction conditions often involve the use of solvents like toluene and catalysts such as tetrabutylammonium iodide and potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale-up. These optimizations may include the use of continuous flow reactors and more efficient catalysts to enhance yield and purity.
化学反応の分析
Types of Reactions
2-(1-Amino-2,3-dimethylcyclobutyl)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium hydroxide in a polar solvent like water or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
科学的研究の応用
2-(1-Amino-2,3-dimethylcyclobutyl)acetic acid is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(1-Amino-2,3-dimethylcyclobutyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation, but they likely involve the modulation of metabolic processes and enzyme activities .
類似化合物との比較
Similar Compounds
2-Amino-2-(3,3-dimethylcyclobutyl)acetic acid: Similar structure but different substitution pattern.
Cyclobutylacetic acid derivatives: Various derivatives with different functional groups attached to the cyclobutyl ring.
Uniqueness
2-(1-Amino-2,3-dimethylcyclobutyl)acetic acid is unique due to its specific substitution pattern on the cyclobutyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
特性
分子式 |
C8H15NO2 |
|---|---|
分子量 |
157.21 g/mol |
IUPAC名 |
2-(1-amino-2,3-dimethylcyclobutyl)acetic acid |
InChI |
InChI=1S/C8H15NO2/c1-5-3-8(9,6(5)2)4-7(10)11/h5-6H,3-4,9H2,1-2H3,(H,10,11) |
InChIキー |
VXPWWXQJRDIMRN-UHFFFAOYSA-N |
正規SMILES |
CC1CC(C1C)(CC(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Cyclopropyl-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13063503.png)
![1-[(2-Bromocyclohexyl)oxy]-4-methylcyclohexane](/img/structure/B13063506.png)
![Benzofuro[2,3-b]pyridin-8-ol](/img/structure/B13063510.png)
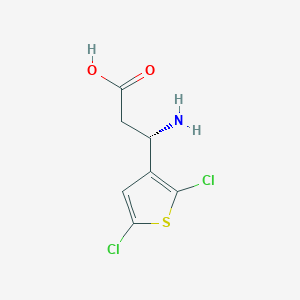
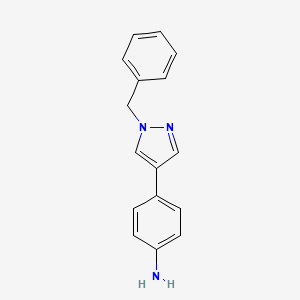
![7-(Tert-butyl)-4-chloropyrrolo[1,2-A]pyrimidin-2-amine](/img/structure/B13063522.png)
![tert-ButylN-{7,7-difluoro-2-azaspiro[3.4]octan-6-yl}carbamate](/img/structure/B13063523.png)
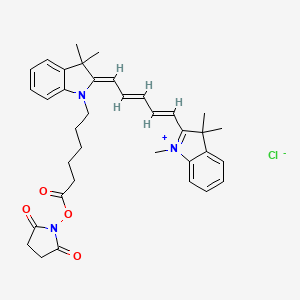
![2-[Benzyl(cyano)amino]ethan-1-OL](/img/structure/B13063533.png)
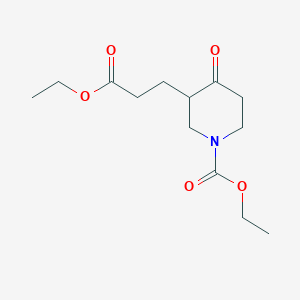
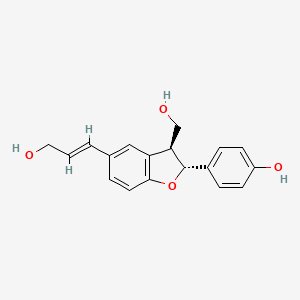
![5-({[(Benzyloxy)carbonyl]amino}methyl)furan-2-carboxylic acid](/img/structure/B13063552.png)
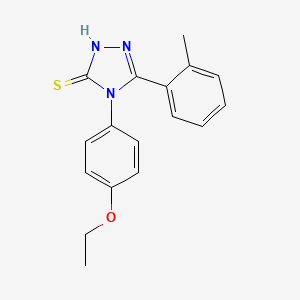
![[4-(Piperidin-1-yl)phenyl]methanesulfonyl chloride](/img/structure/B13063573.png)
